

# Unveiling the Tissue Selectivity of ACP-105: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ACP-105 |           |
| Cat. No.:            | B605154 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo tissue selectivity of the selective androgen receptor modulator (SARM) **ACP-105** against other notable alternatives such as Ostarine (MK-2866), Ligandrol (LGD-4033), and Testolone (RAD-140). This analysis is supported by available preclinical experimental data to validate the therapeutic potential of **ACP-105**.

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds designed to elicit the anabolic benefits of androgens in muscle and bone, while minimizing the androgenic side effects on other tissues, such as the prostate.[1] **ACP-105** is a non-steroidal SARM that has demonstrated potent anabolic effects with minimal impact on the prostate in preclinical models.[2][3] This guide delves into the comparative tissue selectivity of **ACP-105**, offering a quantitative and methodological overview for research and development purposes.

# Comparative Analysis of Anabolic and Androgenic Activity

The tissue selectivity of a SARM is often quantified by its anabolic-to-androgenic ratio. This ratio compares the desired anabolic effects on muscle to the undesired androgenic effects on tissues like the prostate. Preclinical studies in castrated rat models provide the primary data for this comparison.



| Compound                 | Anabolic:Andr<br>ogenic Ratio                                        | Anabolic<br>Activity (%)                                                         | Androgenic<br>Activity<br>(Prostate, %)                                                   | Key Findings                                                                                                                  |
|--------------------------|----------------------------------------------------------------------|----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| ACP-105                  | 3.19:1[4]                                                            | 67%[4]                                                                           | 21%                                                                                       | Demonstrates a favorable separation of anabolic and androgenic effects, though modest compared to some other SARMs.           |
| Ostarine (MK-<br>2866)   | Not explicitly quantified in a direct ratio in the provided results. | Not explicitly quantified in the provided results.                               | Not explicitly quantified in the provided results.                                        | Known for its tissue-selective anabolic activity in muscle and bone with a favorable safety profile in early clinical trials. |
| Ligandrol (LGD-<br>4033) | >500:1                                                               | Potent anabolic activity demonstrated in preclinical and early clinical studies. | Exhibits partial agonist activity on the prostate.                                        | Shows very high selectivity for muscle and bone.                                                                              |
| Testolone (RAD-<br>140)  | 90:1                                                                 | Potent anabolic<br>effects in muscle<br>and bone.                                | Exhibits significantly less androgenic activity on the prostate compared to testosterone. | Demonstrates a high degree of tissue selectivity with potent anabolic action.                                                 |



Disclaimer: The data presented in this table is compiled from various preclinical studies and may not be directly comparable due to potential differences in experimental protocols.

## **Experimental Protocols: The Hershberger Assay**

The "gold standard" for assessing the in vivo androgenic and anabolic activity of a compound is the Hershberger assay. This bioassay utilizes a castrated male rat model to determine the effects of a test substance on the weights of various androgen-responsive tissues.

## **Workflow for the Hershberger Assay**





Click to download full resolution via product page

Caption: Workflow of the Hershberger Assay.



### **Key Methodological Steps:**

- Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the androgen-responsive tissues highly sensitive to exogenous compounds.
- Dosing: The test compound (e.g., **ACP-105**) is administered daily for a specified period, typically 10 consecutive days. A vehicle control group and a positive control group (typically treated with testosterone propionate) are included for comparison.
- Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are carefully dissected and weighed.
  - Anabolic Tissues: The levator ani muscle is the primary indicator of anabolic activity.
  - Androgenic Tissues: The ventral prostate and seminal vesicles are the primary indicators of androgenic activity.
- Data Analysis: The weights of the tissues from the test group are compared to those of the
  control groups. The anabolic and androgenic activities are expressed as a percentage of the
  response to the positive control. This allows for the calculation of the anabolic-to-androgenic
  ratio.

# **Signaling Pathway of ACP-105**

**ACP-105**, like other SARMs, functions as an agonist for the androgen receptor (AR). Upon binding to the AR in the cytoplasm, the **ACP-105**/AR complex translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-regulators and the transcription of target genes. This process ultimately results in the desired anabolic effects in muscle and bone. The tissue selectivity of SARMs is believed to be due to their unique conformational changes induced in the AR, leading to differential co-regulator recruitment in various tissues.

Downstream of AR activation, signaling pathways such as the PI3K/Akt/mTOR pathway are implicated in mediating the anabolic effects of androgens.



#### Simplified Signaling Pathway of ACP-105



Click to download full resolution via product page

Caption: ACP-105 Signaling Pathway.



#### Conclusion

The available in vivo data from preclinical studies in rats indicate that **ACP-105** is a selective androgen receptor modulator with a notable separation of anabolic and androgenic effects, as evidenced by its anabolic-to-androgenic ratio of 3.19:1. While it demonstrates clear tissue selectivity, particularly in its minimal impact on the prostate compared to its anabolic action on muscle, other SARMs such as LGD-4033 and RAD-140 have been reported to have even higher anabolic-to-androgenic ratios in their respective preclinical evaluations.

It is crucial for researchers to consider that direct comparisons between these compounds are challenging without head-to-head studies conducted under identical experimental conditions. The information presented in this guide, based on the available scientific literature, serves as a valuable resource for understanding the in vivo tissue selectivity profile of **ACP-105** and its standing relative to other well-known SARMs. Further research, including well-controlled comparative in vivo studies, is necessary to definitively establish the relative tissue selectivity and therapeutic potential of these compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. lupinepublishers.com [lupinepublishers.com]
- 2. moreplatesmoredates.com [moreplatesmoredates.com]
- 3. medisearch.io [medisearch.io]
- 4. ACP-105 Review, Dosage, Results And More | April 2024 sarmguide [sarmguide.com]
- To cite this document: BenchChem. [Unveiling the Tissue Selectivity of ACP-105: A
   Comparative In Vivo Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b605154#validating-the-tissue-selectivity-of-acp-105-in-vivo]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com